![molecular formula C6H10FN B11768184 2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
2-Fluoro-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-7-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions such as temperature and pressure are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pressure play a significant role in determining the efficiency and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-Fluoro-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the interacting molecules. The presence of the fluorine atom and the nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound lacks the fluorine atom but shares the bicyclic structure with 2-Fluoro-7-azabicyclo[2.2.1]heptane.
7-Azabicyclo[2.2.1]heptane: Similar in structure but without the fluorine substitution.
2-Fluoro-3-(substituted pyridinyl)-7-deschloroepibatidine:
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
2-fluoro-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2 |
InChI Key |
PKXDHOVMMXZUJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


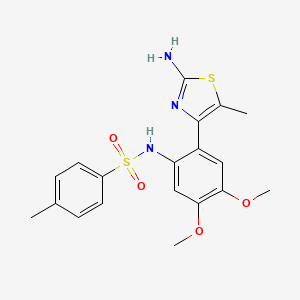

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
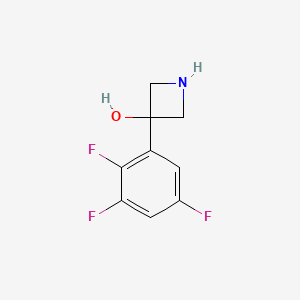
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)
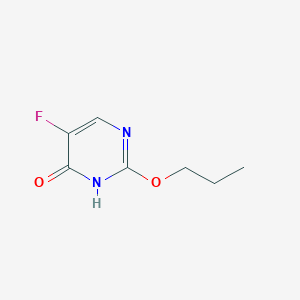
![7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11768162.png)
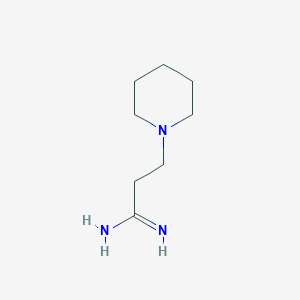

![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11768178.png)
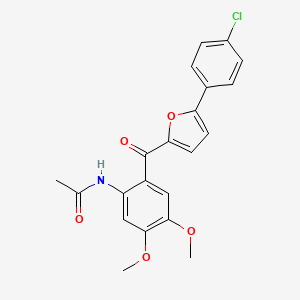
![2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11768191.png)
